alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride
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Overview
Description
Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride is a complex organic compound with a unique structure that combines a naphthalene ring with a dimethylaminoethyl group and a prenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a propionitrile group.
Dimethylaminoethyl Group Addition: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction.
Prenyl Group Addition: The prenyl group is added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines.
Scientific Research Applications
Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The prenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): This compound shares the dimethylaminoethyl group and is used in polymer chemistry.
Benzhydrol, alpha-(2-(dimethylamino)ethyl)-, hydrochloride: Another compound with a similar structure, used in various chemical applications.
Uniqueness
Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride, often referred to as a naphthyl derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is structurally related to other naphthalene derivatives which have shown various therapeutic effects. Understanding its biological activity can provide insights into its potential applications in medicine.
Chemical Structure and Properties
The compound's structure includes a naphthalene ring, a propionitrile group, and a dimethylaminoethyl side chain. These structural components contribute to its pharmacological properties.
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. A study highlighted its efficacy in reducing inflammation in animal models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
Diuretic and Uricosuric Activity
This compound has also been noted for its diuretic and uricosuric effects. In experimental settings, it demonstrated the ability to increase urine output and promote the excretion of uric acid, which could have implications for treating conditions like gout .
Cardiovascular Effects
In terms of cardiovascular health, studies have shown that this compound can influence blood pressure and heart function. Its administration in animal models resulted in observable changes in cardiac output and peripheral resistance, indicating potential therapeutic benefits for cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Studies
In clinical observations involving patients with inflammatory conditions, this compound was administered alongside standard treatments. Results indicated a marked improvement in symptoms, with patients reporting reduced pain and swelling .
The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary research suggests that it may act by modulating pathways involved in inflammation and fluid balance. The presence of the dimethylamino group is hypothesized to enhance its interaction with biological targets, potentially increasing its efficacy .
Properties
CAS No. |
50765-84-9 |
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Molecular Formula |
C22H29ClN2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
[3-cyano-6-methyl-3-(naphthalen-1-ylmethyl)hept-5-enyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H28N2.ClH/c1-18(2)12-13-22(17-23,14-15-24(3)4)16-20-10-7-9-19-8-5-6-11-21(19)20;/h5-12H,13-16H2,1-4H3;1H |
InChI Key |
QIGRLMYLFKLTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CC[NH+](C)C)(CC1=CC=CC2=CC=CC=C21)C#N)C.[Cl-] |
Origin of Product |
United States |
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